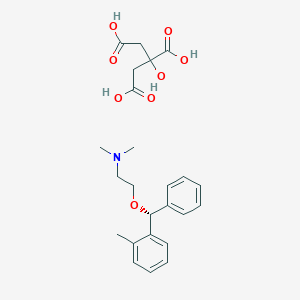
(R)-Orphenadrine Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Orphenadrine Citrate is a chiral form of Orphenadrine, a compound commonly used as a muscle relaxant and anticholinergic agent. It is primarily used to relieve pain and discomfort caused by strains, sprains, and other muscle injuries. The compound works by blocking certain nerve impulses (or pain sensations) that are sent to the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Orphenadrine Citrate involves several steps, starting from the basic organic compounds. The process typically includes the following steps:
Formation of Orphenadrine Base: This involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylaminoethanol in the presence of a base such as sodium hydroxide.
Resolution of Racemic Mixture: The racemic mixture of Orphenadrine is then resolved into its enantiomers using chiral resolution techniques, often involving the use of chiral acids or chromatography.
Industrial Production Methods: Industrial production of ®-Orphenadrine Citrate follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated resolution processes.
Chemical Reactions Analysis
Types of Reactions: ®-Orphenadrine Citrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of Orphenadrine, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of Orphenadrine, which may have different pharmacological activities.
Scientific Research Applications
®-Orphenadrine Citrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
®-Orphenadrine Citrate exerts its effects primarily through its anticholinergic activity. It blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the central and peripheral nervous systems. This leads to muscle relaxation and pain relief. Additionally, it has antihistaminic and local anesthetic properties, contributing to its overall therapeutic effects.
Comparison with Similar Compounds
Diphenhydramine: Another anticholinergic agent with similar muscle relaxant properties.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action but different chemical structure.
Methocarbamol: Another muscle relaxant used for similar indications.
Uniqueness: ®-Orphenadrine Citrate is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other similar compounds. Its combination of anticholinergic, antihistaminic, and local anesthetic properties also distinguishes it from other muscle relaxants.
Properties
Molecular Formula |
C24H31NO8 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-;/m1./s1 |
InChI Key |
MMMNTDFSPSQXJP-GMUIIQOCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















